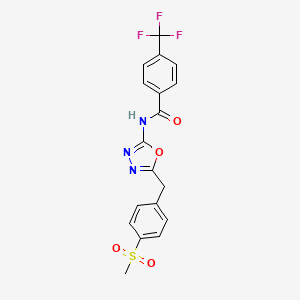

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide

Description

N-(5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide is a 1,3,4-oxadiazole derivative featuring a methylsulfonyl group on the benzyl substituent at the oxadiazole ring and a trifluoromethyl group on the benzamide moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to other sulfonyl- and trifluoromethyl-containing oxadiazoles, which are known for enzyme inhibition (e.g., Ca²⁺/calmodulin) and antimicrobial properties .

Properties

IUPAC Name |

N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-29(26,27)14-8-2-11(3-9-14)10-15-23-24-17(28-15)22-16(25)12-4-6-13(7-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNPTUZYNQJAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Oxadiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological properties.

- Benzamide Core : Provides a scaffold for various substitutions that can enhance biological activity.

- Methylsulfonyl Group : Known for increasing solubility and enhancing binding affinity to biological targets.

- Trifluoromethyl Group : Often associated with increased lipophilicity and potency in drug design.

The molecular formula is with a molecular weight of approximately 385.4 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.

- Electron Transfer Reactions : The furan ring (if present in related compounds) can participate in electron transfer, affecting oxidative stress responses in cells .

Biological Activities

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have shown that oxadiazoles possess significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects .

- Anti-inflammatory Effects : The methylsulfonyl group is known to confer selective COX-II inhibitory activity, suggesting potential use in treating inflammatory conditions .

- Anticancer Potential : Some oxadiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Research Highlights

- Antimicrobial Studies :

- Anti-inflammatory Mechanisms :

- Cytotoxicity Assays :

Comparison with Similar Compounds

Key Structural and Functional Insights:

Electron-Withdrawing Groups :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in Compound 6 () and HSGN-235 () .

- Methylsulfonyl groups (present in the target compound and ) improve binding affinity to enzymes via polar interactions, similar to sulfamoyl groups in LMM5 and OZE-II .

Antifungal vs. Antimicrobial Activity :

- LMM5 and OZE-II demonstrate that sulfonyl/sulfamoyl groups are critical for targeting fungal thioredoxin reductase and bacterial pathogens, respectively . The target compound’s methylsulfonyl group may offer a broader activity spectrum.

Synthetic Challenges :

- Low yields (e.g., 12–15% for compounds in ) highlight difficulties in oxadiazole derivatization . The target compound’s synthesis may require optimization of coupling reagents or reaction conditions.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves coupling reactions between functionalized benzamides and oxadiazole intermediates. For example, amide bond formation using 4-(trifluoromethyl)benzoyl chloride and a pre-synthesized oxadiazole scaffold can follow protocols similar to those in , which utilized DCM as a solvent, oxalyl chloride for activation, and pyridine as a base. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride), reaction time (18–24 hours), or purification methods (e.g., column chromatography vs. recrystallization). Low yields (e.g., 12–50% in ) often arise from steric hindrance or competing side reactions, which can be mitigated via microwave-assisted synthesis or high-throughput screening of coupling agents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Retention time and peak area analysis (e.g., 95–98% purity as in ) using a C18 column and acetonitrile/water mobile phase.

- NMR : H and C NMR to confirm substituent positions (e.g., trifluoromethyl and methylsulfonyl groups) and oxadiazole ring formation.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M−H]) and rule out impurities.

- Elemental Analysis : Validate empirical formula accuracy. These methods are critical for ensuring batch-to-batch reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or antitumor activity?

- Antimicrobial : Broth microdilution assays (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for structurally similar oxadiazoles in .

- Antitumor : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. highlights the importance of dose-response curves and apoptosis markers (e.g., caspase-3 activation) for mechanistic insights .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis should focus on modifying substituents to enhance target binding or solubility:

- Methylsulfonyl Group : Replace with sulfonamide or sulfonic acid to alter electronic effects and hydrogen-bonding capacity ().

- Trifluoromethyl Group : Compare with chloro, bromo, or isopropoxy analogs (as in ) to evaluate lipophilicity (logP) and metabolic stability ().

- Oxadiazole Core : Explore thiadiazole or triazole isosteres to improve resistance to enzymatic degradation. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like HDACs or adenylyl cyclases .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions often stem from assay variability (e.g., cell line heterogeneity, serum concentration). Solutions include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening.

- Orthogonal Assays : Confirm enzyme inhibition (e.g., adenylyl cyclase activity in ) with fluorescence polarization or SPR.

- Statistical Rigor : Apply ANOVA or non-linear regression to quantify variability (e.g., IC confidence intervals) .

Q. How do crystallographic techniques elucidate its molecular interactions with biological targets?

Single-crystal X-ray diffraction (as in ) reveals bond lengths, angles, and packing motifs critical for target engagement. For example:

- Hydrogen Bonds : Interactions between the oxadiazole N-atoms and catalytic residues (e.g., histidine in enzyme active sites).

- π-Stacking : Aromatic rings (e.g., benzamide) aligning with hydrophobic pockets.

- Solvent Channels : Crystal lattice voids indicating potential hydration sites affecting solubility. Data collection parameters (e.g., λ = 1.5418 Å, T = 298 K) must be optimized to minimize radiation damage .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.